CYP11B2 Selectivity Profile: 3-Pyridinyl Benzamides vs. Comparator Enzyme Assays
The N-(pyridin-3-yl)benzamide chemotype, of which 3-amino-N-pyridin-3-ylbenzamide is a foundational member, demonstrates high selectivity for CYP11B2 inhibition. In a comparative study of 23 derivatives, the most potent and selective CYP11B2 inhibitors exhibited IC50 values between 53 and 166 nM [1]. Crucially, these compounds showed no inhibition of human CYP17 and CYP19 at concentrations that robustly inhibited CYP11B2, indicating a high degree of target selectivity [1]. In contrast, a related but unsubstituted N-(pyridin-3-yl)benzamide (CAS 14547-82-1) exhibited only 30% inhibition of CYP11B2 at 500 μM, a >1000-fold higher concentration, and showed no inhibition of CYP11B6 [2]. This stark difference underscores that the 3-amino substitution is critical for achieving low-nanomolar potency and selective CYP11B2 engagement.
| Evidence Dimension | CYP11B2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 range: 53–166 nM (for optimized 3-pyridinyl benzamides) |
| Comparator Or Baseline | Unsubstituted N-(pyridin-3-yl)benzamide (CAS 14547-82-1): 30% inhibition at 500,000 nM |
| Quantified Difference | >1000-fold lower concentration for equivalent inhibition |
| Conditions | In vitro enzyme inhibition assay using V79 cells expressing human CYP11B2 |
Why This Matters
This data confirms that the 3-amino substitution is essential for achieving nanomolar CYP11B2 inhibition, making the compound a critical scaffold for developing selective aldosterone synthase inhibitors and a valuable reference in SAR studies.
- [1] Zimmer, C., Hafner, M., Zender, M., Ammann, D., Hartmann, R. W., & Vock, C. A. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190. View Source
- [2] BRENDA Enzyme Database. (n.d.). Ligand N-(pyridin-3-yl)benzamide. Retrieved from https://www.brenda-enzymes.de/ View Source
